molecular formula C25H25N3O2S2 B2937285 2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide CAS No. 1252860-82-4

2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide

Cat. No. B2937285
CAS RN: 1252860-82-4
M. Wt: 463.61
InChI Key: PFMJZLFVNDXPKO-UHFFFAOYSA-N
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Description

The compound “2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide” is a chemical compound with the molecular formula C25H25N3O2S2 and a molecular weight of 463.61. It is a derivative of thieno[3,2-d]pyrimidine .


Synthesis Analysis

Thieno[3,2-d]pyrimidin-4-ones, a class of compounds to which the given compound belongs, can be synthesized by heating thiophene-2-carboxamides in formic acid . This process yields the compounds in excellent yields (80-98%) . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Scientific Research Applications

Potent Dual Inhibitors

2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide and its analogues have been explored for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and repair in cancer cells. One study highlighted a compound in this class as the most potent dual inhibitor of human TS and DHFR known to date, demonstrating significant potential for anticancer therapy (Gangjee, Qiu, Li, & Kisliuk, 2008). This compound showcased inhibitory activities with IC50 values of 40 nM for TS and 20 nM for DHFR, indicating its efficacy in a laboratory setting.

Crystal Structure Analysis

The crystal structures of derivatives of this chemical scaffold have been analyzed, revealing the molecular conformation and potential binding interactions with biological targets. Such structural insights are invaluable for the rational design of new therapeutics targeting specific molecular pathways (Subasri et al., 2017). The folded conformation observed in these molecules, along with the inclination of the pyrimidine ring to the benzene ring, has implications for how these compounds may interact with TS and DHFR enzymes.

Antitumor Activity

Several derivatives of this compound class have been synthesized and evaluated for their antitumor activities. Notably, some derivatives displayed potent anticancer activities, comparable to doxorubicin, against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017). This suggests a promising avenue for the development of new cancer therapies based on this chemical scaffold.

Antimicrobial Activity

Research has also explored the antimicrobial potential of compounds within this class, with some novel derivatives exhibiting significant activity against selected bacterial and fungal strains. This opens up possibilities for their use not only in treating cancers but also in combating infectious diseases (Majithiya & Bheshdadia, 2022).

properties

IUPAC Name

2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S2/c1-4-19-7-5-6-8-20(19)26-22(29)15-32-25-27-21-11-12-31-23(21)24(30)28(25)14-18-10-9-16(2)17(3)13-18/h5-13H,4,14-15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMJZLFVNDXPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=C(C=C4)C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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